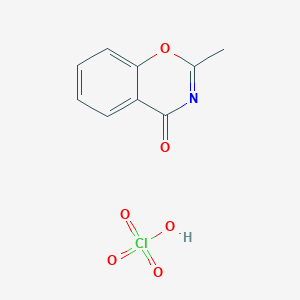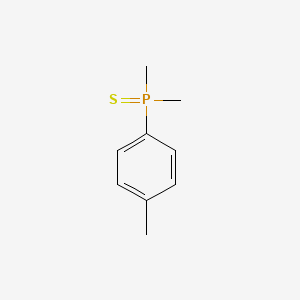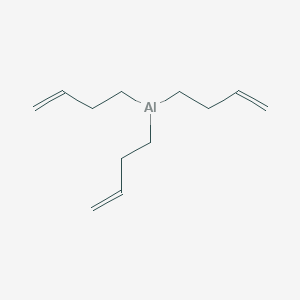
Tri(but-3-en-1-yl)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(but-3-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three but-3-en-1-yl groups attached to an aluminum atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Tri(but-3-en-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with but-3-en-1-yl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
化学反应分析
Types of Reactions
Tri(but-3-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and but-3-en-1-yl alcohol.
Reduction: It can act as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: The but-3-en-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Aluminum oxide and but-3-en-1-yl alcohol.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
科学研究应用
Tri(but-3-en-1-yl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug synthesis and delivery.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism by which Tri(but-3-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum atom acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The but-3-en-1-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Triethylaluminum: Similar in structure but with ethyl groups instead of but-3-en-1-yl groups.
Trimethylaluminum: Contains methyl groups and is more volatile and reactive.
Triphenylaluminum: Contains phenyl groups and is used in different types of organic synthesis.
Uniqueness
Tri(but-3-en-1-yl)alumane is unique due to the presence of the but-3-en-1-yl groups, which provide a balance of steric bulk and electronic effects. This makes it particularly useful in selective organic transformations where other organoaluminum compounds may not be as effective.
属性
CAS 编号 |
52053-03-9 |
|---|---|
分子式 |
C12H21Al |
分子量 |
192.28 g/mol |
IUPAC 名称 |
tris(but-3-enyl)alumane |
InChI |
InChI=1S/3C4H7.Al/c3*1-3-4-2;/h3*3H,1-2,4H2; |
InChI 键 |
KYOZLPKCURERER-UHFFFAOYSA-N |
规范 SMILES |
C=CCC[Al](CCC=C)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


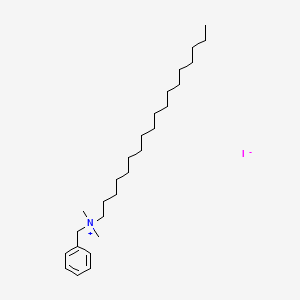
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
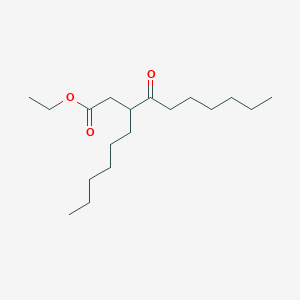
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
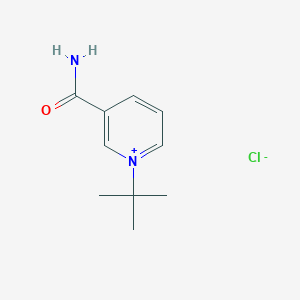
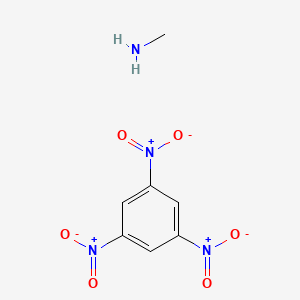

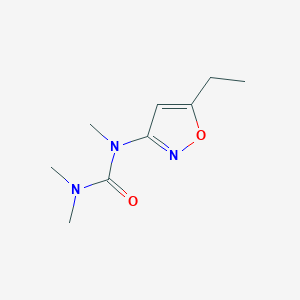
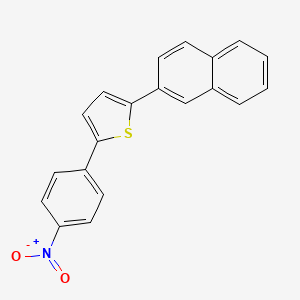
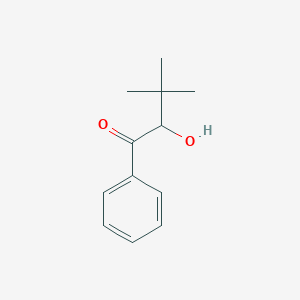
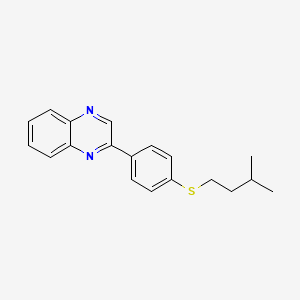
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
